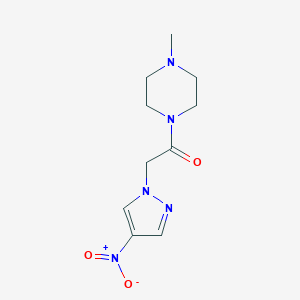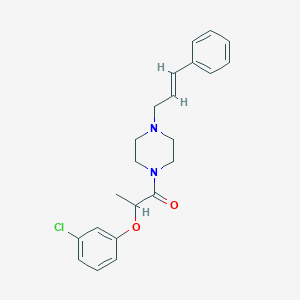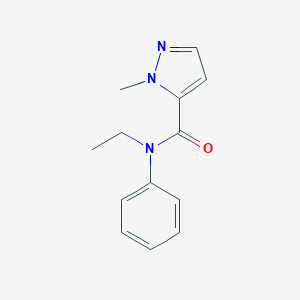![molecular formula C16H10O2S B259501 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one, also known as MNTP, is a heterocyclic compound that has been of great interest in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one is not fully understood. However, it is believed that the thieno[3,2-b]pyran moiety in this compound plays a crucial role in its biological activity. The thieno[3,2-b]pyran ring system has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under various reaction conditions, making it a suitable candidate for various chemical reactions. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which limits its use in aqueous-based reactions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one. One potential direction is the synthesis of this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound as a potential material for organic electronics. This compound can also be further studied for its potential applications in the field of nanotechnology. Overall, this compound has great potential for various scientific research applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one can be synthesized through a multi-step reaction process involving the use of various reagents and catalysts. The first step involves the synthesis of 8-methyl-1-naphthol, which is then converted to 8-methyl-1-naphthyl ketone. This intermediate is then reacted with 2-thiophene carboxylic acid to form this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propiedades
Fórmula molecular |
C16H10O2S |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3 |
Clave InChI |
PHAYHMACKSAFTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)


methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)